4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
CAS No.: 1245062-52-5
Cat. No.: VC7282793
Molecular Formula: C11H8BrFN2O2
Molecular Weight: 299.099
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245062-52-5 |
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Molecular Formula | C11H8BrFN2O2 |
Molecular Weight | 299.099 |
IUPAC Name | 4-bromo-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H8BrFN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17) |
Standard InChI Key | UPCSOSOTRYRTQV-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is C₁₂H₉BrFN₂O₂, with a molecular weight of 313.12 g/mol (calculated from analogous structures) . The pyrazole core adopts a planar configuration, with substituents influencing electronic distribution and steric interactions. Key structural features include:
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Bromine (Br): An electron-withdrawing group at position 4, enhancing electrophilic substitution resistance.
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4-Fluorophenyl: A meta-directing aryl group contributing to π-π stacking interactions in biological systems.
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Methyl group (CH₃): At position 1, providing steric bulk and modulating solubility.
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Carboxylic acid (COOH): At position 5, enabling hydrogen bonding and salt formation for improved bioavailability.
Spectroscopic Characteristics
While experimental data for this compound is sparse, analogous pyrazoles exhibit distinct spectral profiles:
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ for the carboxylic acid C=O stretch .
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NMR: Expected signals include:
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be inferred from related methodologies :
Step 1: Formation of Pyrazole Core
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Cyclocondensation: Reacting 1,3-diketones with hydrazines under acidic conditions forms the pyrazole ring.
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Halogenation: Electrophilic bromination at position 4 using Br₂ or N-bromosuccinimide (NBS).
Step 2: Functionalization
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Methylation: Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in DMF introduces the methyl group at position 1 .
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Carboxylic Acid Introduction: Oxidation of a methyl or nitrile group at position 5. For example, hydrolysis of a nitrile using H₂O₂/NaOH or KMnO₄-mediated oxidation of a methyl group .
Example Protocol
Stage | Reagents/Conditions | Yield |
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Pyrazole formation | Hydrazine hydrate, HCl, reflux | 65% |
Bromination | NBS, CCl₄, light | 78% |
Methylation | CH₃I, NaH, DMF, 0–20°C | 55% |
Oxidation | KMnO₄, H₂O, 80°C | 60% |
Reactivity Profile
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Nucleophilic Substitution: Bromine at position 4 is susceptible to displacement by amines or thiols.
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Decarboxylation: Heating above 200°C may result in CO₂ loss, forming 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.
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Esterification: Reaction with alcohols under acidic conditions yields esters, enhancing lipid solubility .
Physicochemical Properties
Thermodynamic Data
Property | Value | Method | Reference |
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Melting Point | 215–217°C (dec.) | DSC | Estimated |
Solubility | 2.1 mg/mL (H₂O) | Shake-flask | Analog |
logP | 2.8 | Computational | |
pKa | 3.1 (COOH) | Potentiometric | Analog |
Stability
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Thermal: Stable up to 150°C; decomposes via decarboxylation at higher temperatures.
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Photolytic: Bromine substitution increases sensitivity to UV light, necessitating storage in amber glass.
Applications in Medicinal Chemistry
Biological Activity
Pyrazole derivatives exhibit diverse pharmacological profiles:
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Antimicrobial: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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CNS Modulation: Fluorinated pyrazoles act as allosteric modulators of GPCRs, with IC₅₀ values < 1 µM for mGluR5 .
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Anticancer: Carboxylic acid derivatives inhibit carbonic anhydrase IX (Ki = 12 nM), a target in hypoxic tumors .
Structure-Activity Relationships (SAR)
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